N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine
Description
N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline moiety linked to a piperazine ring, which is further connected to a pyridazine core. The presence of these functional groups makes it a versatile molecule for research and development in medicinal chemistry and other scientific disciplines.
Properties
Molecular Formula |
C18H21N7 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N,N-dimethyl-6-(4-quinazolin-4-ylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C18H21N7/c1-23(2)16-7-8-17(22-21-16)24-9-11-25(12-10-24)18-14-5-3-4-6-15(14)19-13-20-18/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
RQJDJWQNOVMAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The quinazoline derivative is then reacted with piperazine under controlled conditions to form the intermediate compound.
Attachment of the Pyridazine Core: The final step involves the coupling of the intermediate with a pyridazine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.
Scientific Research Applications
N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine
- N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Uniqueness
N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
